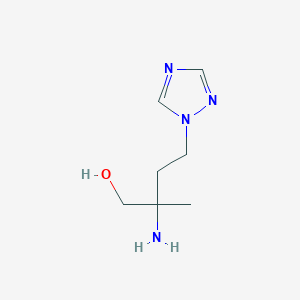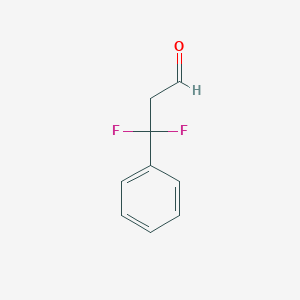
3,3-Difluoro-3-phenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-3-phenylpropanal is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-phenylpropanal can be achieved through several methods. One common approach involves the fluorination of 3-phenylpropanal using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 3-phenylpropanal in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,3-Difluoro-3-phenylpropanoic acid.
Reduction: 3,3-Difluoro-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-3-phenylpropanal has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-3-phenylpropanal depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. For example, fluorine atoms can enhance the binding affinity of the compound to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. Additionally, the phenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-2-methyl-3-phenylpropanal: Similar structure but with a methyl group instead of a hydrogen atom at the second position.
3,3-Difluoro-3-phenylpropanoic acid: The carboxylic acid derivative of 3,3-Difluoro-3-phenylpropanal.
3,3-Difluoro-3-phenylpropanol: The alcohol derivative of this compound.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and a phenyl group attached to a propanal backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,3-difluoro-3-phenylpropanal |
InChI |
InChI=1S/C9H8F2O/c10-9(11,6-7-12)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
ZZMBQJUPNTUJHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


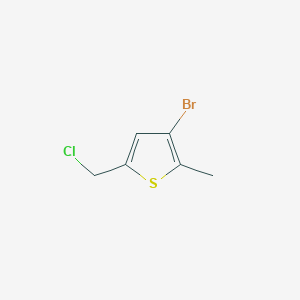
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
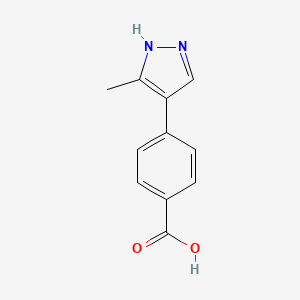
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)

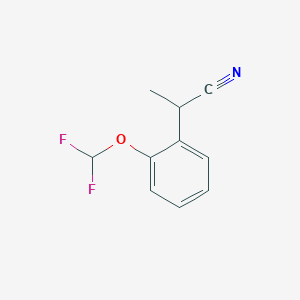
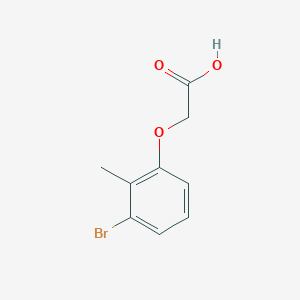

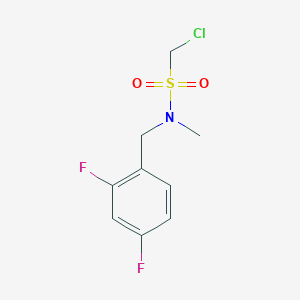
![2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
